molecular formula C15H22N2 B11487948 1,2-bis(2-methylpropyl)-1H-benzimidazole

1,2-bis(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11487948
M. Wt: 230.35 g/mol
InChI Key: DVNVBVMBMOUQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-bis(2-methylpropyl)-1H-benzimidazole is a chemical compound with a complex structure that includes a benzimidazole core substituted with two 2-methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(2-methylpropyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2-methylpropyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of o-phenylenediamine attack the carbon atoms of the 2-methylpropyl halides, leading to the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2-methylpropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where the 2-methylpropyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

1,2-bis(2-methylpropyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-bis(2-methylpropyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(2-methylpropyl)-1H-benzimidazole:

    1,2-bis(2-methylpropyl)-1H-imidazole: Similar structure but lacks the benzimidazole core, leading to different chemical properties and applications.

    1,2-bis(2-methylpropyl)-1H-pyrrole: Contains a pyrrole ring instead of a benzimidazole ring, resulting in distinct reactivity and uses.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1,2-bis(2-methylpropyl)benzimidazole

InChI

InChI=1S/C15H22N2/c1-11(2)9-15-16-13-7-5-6-8-14(13)17(15)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

DVNVBVMBMOUQTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.